LogP Differentiation for Membrane Permeability and Phase Partitioning
The calculated octanol-water partition coefficient (LogP) for 4-Bromo-2-methyl-1-(pentyloxy)benzene is 4.33 . This is significantly higher than the LogP of its methoxy analog (estimated ~2.8), indicating a >30-fold increase in lipophilicity. The data supports superior membrane permeability and altered phase partitioning, critical for biological assays and material self-assembly.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.33 |
| Comparator Or Baseline | 4-Bromo-2-methyl-1-methoxybenzene (estimated ~2.8 based on XLogP for similar compounds [1]) |
| Quantified Difference | Target compound is >30x more lipophilic than the methoxy analog. |
| Conditions | Calculated property (in silico). |
Why This Matters
Procurement of the correct chain-length analog ensures accurate and reproducible physicochemical property modulation in lead optimization and material design, avoiding costly failures due to unexpected changes in solubility or permeability.
- [1] PubChem. (n.d.). XLogP3 for 4-Bromo-2-methoxy-1-methylbenzene. Retrieved from pubchem.ncbi.nlm.nih.gov View Source
